molecular formula C23H30N6O2 B1677024 NU6140 CAS No. 444723-13-1

NU6140

Cat. No.: B1677024
CAS No.: 444723-13-1
M. Wt: 422.5 g/mol
InChI Key: XHEQSRJCJTWWAH-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    NU6140, also known as “4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide” or “Cdk2 inhibitor IV”, is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein serine/threonine kinase whose activity depends on association with a noncatalytic regulatory subunit called a cyclin . It plays a crucial role in the control of the cell cycle .

    Mode of Action

    This compound inhibits CDK2 interaction with cyclin A . It exhibits 10- to 36-fold selectivity over other CDKs . In addition to CDK2, this compound also potently inhibits Aurora A and Aurora B .

    Biochemical Pathways

    The inhibition of CDK2 by this compound affects the cell cycle, specifically arresting cells in the G2/M phase . This is a crucial phase where the cell prepares for mitosis or division. The inhibition of Aurora kinases, which are essential for cell division, further contributes to this effect .

    Pharmacokinetics

    Its ability to inhibit cdk2 and induce apoptosis in various cancer cells suggests it has sufficient bioavailability to exert its effects .

    Result of Action

    This compound induces apoptosis, or programmed cell death, in cancer cells . It reduces cell survival both by itself and in combination with other drugs like paclitaxel . The treatment with this compound results in a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 in surviving cells .

    Action Environment

    Like all drugs, its effectiveness can be influenced by various factors including the specific type of cells it is acting upon, the presence of other drugs, and the overall health status of the individual .

    Biochemical Analysis

    Biochemical Properties

    NU6140 interacts with CDK2, a protein that plays a crucial role in the control of the cell cycle . It inhibits the interaction between CDK2 and cyclin A, exhibiting 10- to 36-fold selectivity over other CDKs . It also effectively inhibits Aurora A and Aurora B, with IC50s of 67 and 35 nM, respectively .

    Cellular Effects

    This compound has been shown to induce apoptosis in HeLa cervical carcinoma cells and arrest cells in the G2/M phase . It reduces cell survival both by itself and in combination with paclitaxel . In human embryonic stem (hES) cells and embryonal carcinoma-derived (hEC) cells, this compound treatment resulted in induced apoptosis and a decreased expression of pluripotency markers NANOG, OCT4, and SOX2 .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of CDK2-cyclin A interaction, leading to cell cycle arrest . It also potently inhibits Aurora A and Aurora B, which are involved in the regulation of cell cycle progression . Furthermore, this compound has been found to significantly potentiate the apoptotic effect of paclitaxel, with inhibition of survivin expression/phosphorylation as the potential mechanism .

    Temporal Effects in Laboratory Settings

    The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to induce apoptosis and reduce cell survival in HeLa cells

    Metabolic Pathways

    Given its role as a CDK2 inhibitor, it likely impacts pathways related to cell cycle progression and apoptosis .

    Preparation Methods

      Industrial Production: Information on large-scale industrial production methods for NU6140 is limited.

  • Chemical Reactions Analysis

      Reactions: NU6140 may undergo various chemical reactions, including oxidation, reduction, and substitution

      Common Reagents and Conditions: Reagents and conditions for this compound synthesis would likely involve organic chemistry techniques, but precise details remain elusive.

      Major Products: The major products resulting from this compound reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: NU6140 serves as a valuable tool in studying CDK2 function and cell cycle regulation.

      Biology: Researchers use this compound to investigate cell cycle dynamics and potential therapeutic targets.

      Medicine: this compound’s anti-cancer properties make it relevant for cancer research and drug development.

      Industry: While not widely used in industry, this compound’s selectivity for CDK2 may have applications in drug discovery.

  • Comparison with Similar Compounds

      Similar Compounds: NU6140 belongs to a class of CDK inhibitors with purine-based structures. Other related compounds include flavopiridol, roscovitine, and palbociclib.

    Properties

    IUPAC Name

    4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XHEQSRJCJTWWAH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N6O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30436732
    Record name Cdk2 Inhibitor IV, NU6140
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30436732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    422.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    444723-13-1
    Record name 4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444723131
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cdk2 Inhibitor IV, NU6140
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30436732
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Q & A

    Q1: What is the primary mechanism of action of NU6140?

    A1: this compound is a small molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2) [, , ]. It binds to the ATP-binding pocket of CDK2, preventing its interaction with cyclin A and inhibiting its kinase activity [, ]. This inhibition leads to cell cycle arrest at the G2-M phase and can induce apoptosis, particularly in combination with other chemotherapeutic agents like paclitaxel [, ].

    Q2: How does this compound impact the expression of survivin, a protein involved in apoptosis regulation?

    A2: Studies have shown that this compound, particularly when combined with paclitaxel, can significantly downregulate both the expression and phosphorylation of survivin, a protein known to inhibit apoptosis [, ]. This downregulation contributes to the enhanced apoptotic response observed in cancer cells treated with the combination therapy. Interestingly, this effect was not observed in cells engineered to overexpress survivin, further supporting the role of survivin inhibition in this compound's mechanism of action [].

    Q3: Has the crystal structure of this compound in complex with CDK2 been solved, and what insights does it provide?

    A3: Yes, the co-crystal structure of this compound bound to CDK2 has been determined []. The structural data confirms that this compound occupies the ATP-binding pocket of CDK2, interacting with key residues like Leu83, Glu81, and Asp145 through hydrogen bonds []. This information is valuable for understanding the binding mode of this compound and can guide the design of more potent and selective CDK2 inhibitors.

    Q4: Is this compound a highly selective CDK2 inhibitor?

    A4: While initially considered a selective CDK2 inhibitor, further research suggests that this compound might exhibit broader kinase inhibition []. Studies have shown that it can also inhibit other kinases, including Aurora kinases, with significant potency []. Therefore, it is crucial to consider its potential off-target effects when interpreting experimental results.

    Q5: Beyond cancer, are there other potential therapeutic applications for this compound?

    A5: Research suggests that CDK2 plays a role in regulating pluripotency in human embryonic stem cells (hES) and embryonal carcinoma cells (hEC) []. This compound treatment was found to decrease the expression of pluripotency markers like NANOG, OCT4, and SOX2 in these cells []. This finding indicates that this compound, through its impact on CDK2 activity, could potentially influence stem cell differentiation and may have implications for regenerative medicine.

    Q6: How does the structure of this compound relate to its activity?

    A6: While the provided research does not delve into specific structure-activity relationship (SAR) studies for this compound, the co-crystal structure [] provides a starting point. Modifications to the cyclohexylmethoxy or diethylbenzamide moieties could be explored to optimize interactions within the CDK2 binding pocket and potentially enhance potency and selectivity.

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